molecular formula C11H17NO2 B093253 (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine CAS No. 17279-41-3

(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine

Cat. No. B093253
CAS RN: 17279-41-3
M. Wt: 195.26 g/mol
InChI Key: KAZPHAGSWZTKDW-QMMMGPOBSA-N
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Description

(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, also known as 2,3,4,5-tetramethoxyamphetamine (TMA-2), is a psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s and has been the subject of scientific research ever since. The compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism Of Action

The exact mechanism of action of TMA-2 is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood and perception. This binding leads to changes in the activity of certain brain regions, which can result in altered perception, mood, and cognition.

Biochemical And Physiological Effects

TMA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood and perception. Additionally, TMA-2 has been found to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in large quantities for use in studies. Additionally, TMA-2 has been found to have a relatively low toxicity profile, which makes it a safer alternative to other psychedelic compounds. However, there are also limitations to its use. TMA-2 has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects can be unpredictable and highly variable, which can make it difficult to control for in studies.

Future Directions

There are several future directions for research on TMA-2. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to determine the long-term effects of TMA-2 use, and to identify any potential risks or adverse effects associated with its use.

Scientific Research Applications

TMA-2 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of conditions such as chronic pain and inflammation. Additionally, TMA-2 has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZPHAGSWZTKDW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455011
Record name (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine

CAS RN

17279-41-3
Record name (αS)-3,4-Dimethoxy-α-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17279-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dma, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DMA, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6LCF5HBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dimethoxyphenylacetone (51.1 g, 0.26 m) is dissolved in methanol (780 ml), sodium cyanoborohydride (11.3 g, 0.18 m) is added and the mixture is stirred at room temperature for 67 hours. The reaction mixture is adjusted to pH 2 with concentrated HCl and the solvent is evaporated under reduced pressure. The residue is dissolved in H2O (250 ml), the aqueous layer is extracted with ether (3×) and then rendered alkaline with KOH and extracted with CH2Cl2 (3×). After drying, the solvent is evaporated under reduced pressure and the product is distilled at 112°-5°/0.5 mm to yield (VIII) (33.88 g, 67%).
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
780 mL
Type
solvent
Reaction Step Four
Name
( VIII )
Yield
67%

Synthesis routes and methods II

Procedure details

To 2 g (10.29 mmol) of 3,4-dimethoxyphenyl acetone was added 10 mL of methanol, 7.9 g (102 mmol) of ammonium acetate, 844 mg (10.2 mmol) of sodium acetate and 970 mg (15.4 mmol) of sodium cyanoborohydride. The pH of the reaction was adjusted to between 6-7 by addition of glacial acetic acid. The reaction mixture was allowed to stir at room temperature 18 hours and concentrated under reduced pressure. To the residue 100 mL of water was added, and the pH of the reaction was adjusted to 14 using 6 N NaOH. The aqueous layer was extracted with 6×30 mL of chloroform. Organic layers were combined, dried (Na2SO4) and concentrated under reduced pressure to give 2 g (10.24 mmol, 99%) of 3A as a light yellow gum (M+H, 196).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
844 mg
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3A
Yield
99%

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